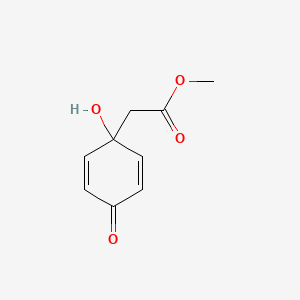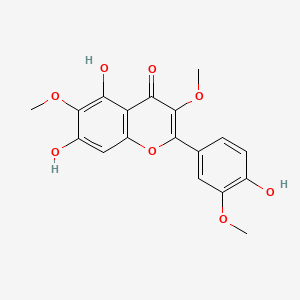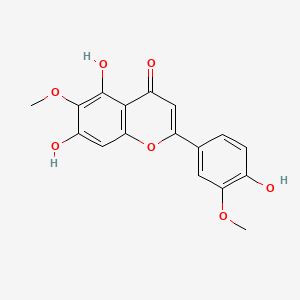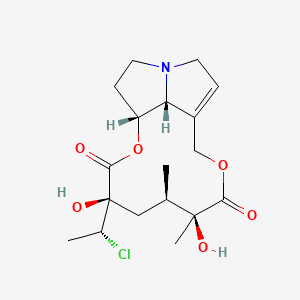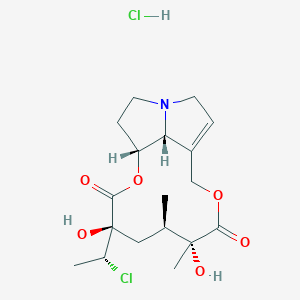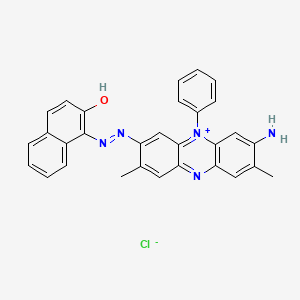
Janus blue
描述
“Janus blue” is a term that could refer to a type of Janus nanoparticle . Janus nanoparticles are special types of nanoparticles or microparticles whose surfaces have two or more distinct physical properties . This unique surface of Janus particles allows two different types of chemistry to occur on the same particle .
Synthesis Analysis
The synthesis of Janus nanoparticles has been a topic of interest in recent research. A versatile synthesis method for metal-compound based mesoporous Janus nanoparticles has been reported . This method shows good universality and can be used for the synthesis of more than 20 kinds of metal-compound based Janus nanoparticles .
Chemical Reactions Analysis
Janus nanoparticles have been used as catalysts for various chemical reactions . These include reduction, oxidative desulfurization, dye degradation, asymmetric catalysis, biomass transformation, cascade reactions, oxidation, transition-metal-catalyzed cross-coupling reactions, electro- and photocatalytic reactions, and gas-phase reactions .
科学研究应用
Underwater Communications Interoperability
JANUS, as a modulation and coding scheme, has been developed for interoperability in digital underwater communications. It is recognized for its robustness and simplicity, marking a significant advancement in standardizing underwater communications (Alves et al., 2016).
Solar Photo-Fenton Catalytic Activity
In environmental science, Janus micromotors, specifically Fe3+-doped BiOBr-based magnetic Janus micromotors, show excellent solar photo-Fenton catalytic activity. This is crucial for efficient wastewater treatment and organic pollutant degradation, demonstrating a novel approach in water purification applications (Liu et al., 2020).
Janus Particle Synthesis and Self-Assembly
Janus particles have opened new avenues in colloid research due to their unique chemical composition and interaction properties. The synthesis and self-assembly of these particles hold significant potential in various scientific fields (Jiang et al., 2010).
High-Performance Osmotic Energy Conversion
Ultrathin and ion-selective Janus membranes have been engineered for osmotic energy conversion, achieving high power densities. This innovation addresses global energy shortage and environmental pollution issues (Zhang et al., 2017).
Operationally Relevant Underwater Applications
JANUS-based services are designed for underwater applications, enhancing safety and efficiency in maritime operations. This includes automatic identification system data transmission and support in distressed submarine operations (Petroccia et al., 2017).
Visible Light-Driven Micromotors
Ag/AgCl-based spherical Janus micromotors have been developed for biomedical and environmental applications, demonstrating high motility in various fluids including human saliva and environmental solutions (Wang et al., 2018).
Light-Emitting Biopolymer Based Microswimmers
Janus particles synthesized with asymmetric loading of alginate hydrogel beads show dynamic oscillatory behavior and chemical light emission. This development has implications for autonomous dynamic chemical systems (María-Hormigos et al., 2020).
Janus Nanoparticles in Nanotechnology
Janus nanoparticles, known for their asymmetric structure, have diverse applications in self-assembly and surface activity. They are instrumental in reducing interfacial tension between different phases and combining different materials at the nanoscale (Lattuada & Hatton, 2011).
Serum Bank Research
The JANUS serum bank, established in 1973, aids in cancer research by providing frozen serum samples. It helps identify preclinical tumor markers and risk factors for various cancers (Jellum et al., 1995).
Prussian Blue Analog and TiO2 Janus Nanoreactor
A Janus nanoreactor, combining TiO2 and Prussian blue analog, shows enhanced photocatalytic activities for water reduction and oxidation reactions. This innovation is significant for solar water splitting applications (Shi et al., 2021).
White-Light Emission in Nanofibers
Janus nanofibers have been developed for efficient spatial isolation in controlling two-step energy transfer, resulting in uniform white-light emission. This has potential applications in lighting and display technologies (Qin et al., 2019).
Digital Underwater Communications Protocol
JANUS, a digital underwater communications protocol, aims to enhance collaborative underwater communications. It's unique for its open and public nature, benefiting academia, industry, and governments (Potter et al., 2014).
Seawater-Driven Micromotors
Seawater-driven Janus micromotors, using magnesium microparticles, offer efficient propulsion in aquatic environments, eliminating the need for external fuels. This is a significant step in environmental remediation (Gao et al., 2013).
Teacher Education Research
The Janus-faced teacher educator research focuses on the balance between teaching and research in teacher education. This study underlines the importance of maintaining quality in both areas for effective education (Smith & Flores, 2019).
Asymmetric Wettability in Janus Membranes
Janus membranes with asymmetric wettability significantly enhance fine bubble generation and gas/liquid mass transfer. This is crucial for various energy generation and environmental remediation processes (Yang et al., 2016).
Janus Particles in Colloidal Science
Janus particles, due to their unique properties of directional interaction, bring new research opportunities in soft matter and material sciences. Their synthesis and application in various technologies like electronic paper are of significant interest (Zhang et al., 2017).
Solar Desalination with Janus Absorbers
Janus absorbers, used in solar desalination, demonstrate high efficiency and stable water output. They represent a significant advancement in providing clean water solutions through solar energy (Xu et al., 2018).
Framework for Parallel Mesh-Based Scientific Applications
Janus, a C++ template library, provides a conceptual framework for mesh-based scientific applications. It supports the unified treatment of regular and irregular structures in scientific computing (Gerlach et al., 2001).
Nuclear Artillery Yield Options in Wargame Simulation
The JANUS wargame simulation code has been used to explore nuclear artillery shell yield options in tactical battlefield simulations. This contributes to strategic military planning and simulations (Andre, 1982).
Hairy Janus Particles for Catalytic Applications
Hairy hybrid Janus-type catalysts, integrating metallic nanoparticles into polymer shells, are designed for catalytic applications. They demonstrate efficient catalysis in various chemical reactions (Kirillova et al., 2015).
未来方向
Janus nanoparticles have garnered significant attention for their distinct properties and potential applications. Future research is expected to focus on the implementation of smart delivery systems into multifluid electrospinning for multidrug delivery . Additionally, kinase drug discovery, which includes Janus Kinase inhibitors, continues to be a promising area of research .
属性
IUPAC Name |
1-[(8-amino-3,7-dimethyl-10-phenylphenazin-10-ium-2-yl)diazenyl]naphthalen-2-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O.ClH/c1-18-14-25-27(16-23(18)31)35(21-9-4-3-5-10-21)28-17-24(19(2)15-26(28)32-25)33-34-30-22-11-7-6-8-20(22)12-13-29(30)36;/h3-17H,1-2H3,(H2,31,33,36);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMDRBZEIUMBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N=NC4=C(C=CC5=CC=CC=C54)O)C6=CC=CC=C6.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Janus blue | |
CAS RN |
4569-88-4 | |
| Record name | Basic Blue 16 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Janus blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-amino-7-[(2-hydroxy-1-naphthyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



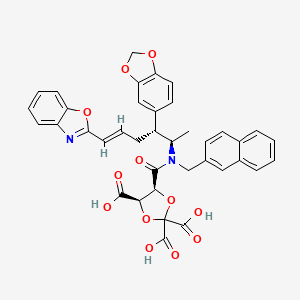

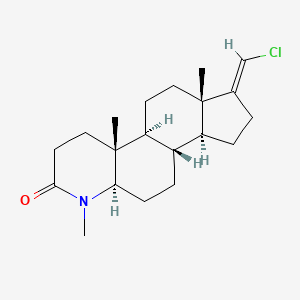
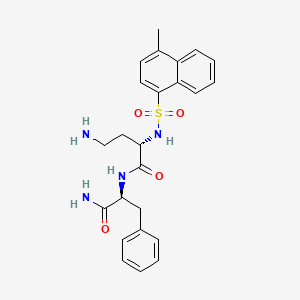
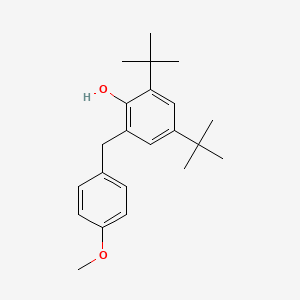
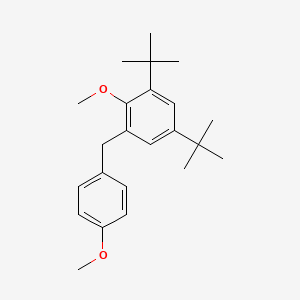
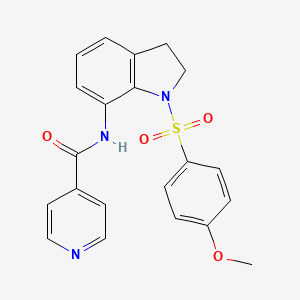
![[(8R,9S,14S)-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dimethylsulfamate](/img/structure/B1672720.png)

